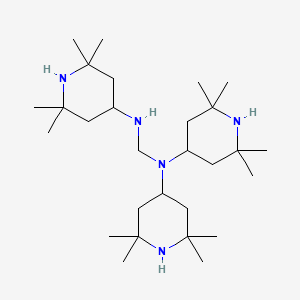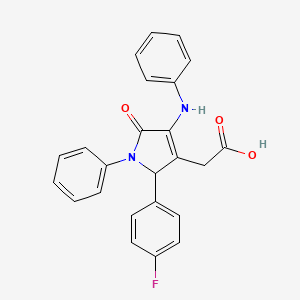![molecular formula C21H11NO3S B15007323 2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2H,3H,6H,11H-Anthra[2,1-d][1,2]thiazole-3,6,11-trione is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes an anthracene moiety fused with a thiazole ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H,3H,6H,11H-Anthra[2,1-d][1,2]thiazole-3,6,11-trione typically involves multi-step organic reactions. One common method includes the cyclization of anthracene derivatives with thioamide compounds under acidic or basic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to accelerate the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2H,3H,6H,11H-Anthra[2,1-d][1,2]thiazole-3,6,11-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or anthracene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2H,3H,6H,11H-Anthra[2,1-d][1,2]thiazole-3,6,11-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Phenyl-2H,3H,6H,11H-Anthra[2,1-d][1,2]thiazole-3,6,11-trione exerts its effects involves interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthra[2,1-d][1,3]thiazole-2,6,11-trione: Similar structure but with different substitution patterns.
Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring but differ in their additional functional groups.
Uniqueness
2-Phenyl-2H,3H,6H,11H-Anthra[2,1-d][1,2]thiazole-3,6,11-trione is unique due to its fused anthracene-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H11NO3S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione |
InChI |
InChI=1S/C21H11NO3S/c23-18-13-8-4-5-9-14(13)19(24)17-15(18)10-11-16-20(17)26-22(21(16)25)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
PMZQAIRCKWPDLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(S2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-pyrrolidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007250.png)
![2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide](/img/structure/B15007259.png)


![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
![N-[4-[5-benzyl-13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]phenyl]acetamide](/img/structure/B15007286.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)
![1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B15007293.png)

![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
![6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007332.png)
